molecular formula C11H10N2O2S B11988075 (5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione

(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione

Cat. No.: B11988075
M. Wt: 234.28 g/mol
InChI Key: RGIXEXWUMIRBJO-UHFFFAOYSA-N
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Description

(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the 4-toluidinomethylene group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-toluidine with thiazolidine-2,4-dione under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolidine derivatives.

Scientific Research Applications

(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-toluidinomethylene)malononitrile
  • 2-(p-tolylaminomethylene)malonic acid diethyl ester

Uniqueness

(5E)-5-(4-toluidinomethylene)-1,3-thiazolidine-2,4-dione is unique due to its specific structure, which includes a thiazolidine ring and a 4-toluidinomethylene group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

4-hydroxy-5-[(4-methylphenyl)iminomethyl]-3H-1,3-thiazol-2-one

InChI

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)12-6-9-10(14)13-11(15)16-9/h2-6,14H,1H3,(H,13,15)

InChI Key

RGIXEXWUMIRBJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(NC(=O)S2)O

Origin of Product

United States

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